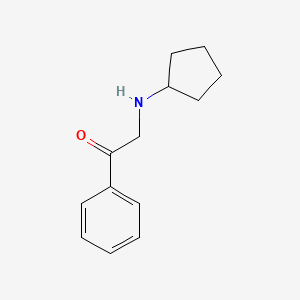

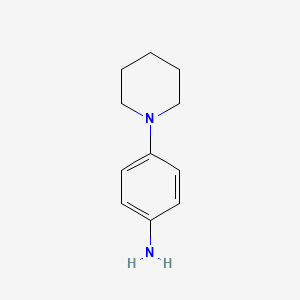

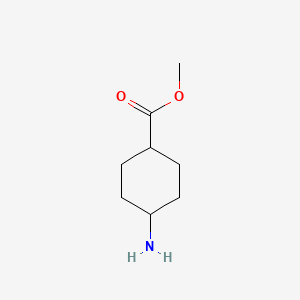

![molecular formula C12H9ClN4 B1348412 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-11-8](/img/structure/B1348412.png)

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .科学的研究の応用

Synthesis and Derivatives

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are synthesized through various chemical processes. For instance, Ogurtsov and Rakitin (2021) synthesized a novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which acts as an intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Similarly, nucleophilic substitution of this compound with methylamine produced 4-substituted 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a structurally unique compound (Ogurtsov & Rakitin, 2021).

Biological and Pharmacological Activities

The pyrazolo[3,4-d]pyrimidine scaffold is a focal point in medicinal chemistry due to its wide range of biological and pharmacological activities. These compounds are recognized for their anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. For instance, a study by El-Dean et al. (2016) synthesized new derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema test in rats, with promising results (El-Dean et al., 2016). Rahmouni et al. (2016) also synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).

Applications in Material Science

Beyond medicinal chemistry, these compounds also find applications in material science. For example, Ajani et al. (2019) reported the synthesis of pyrazole-based pyrimidine scaffolds, highlighting their potential applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019). Additionally, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, demonstrating their potential use in agricultural settings (Luo et al., 2017).

特性

IUPAC Name |

4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSWXBXKPTYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365913 |

Source

|

| Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

650628-11-8 |

Source

|

| Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

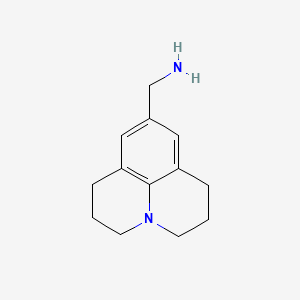

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)